molecular formula C19H28Cl2N4O4S B6177322 N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride CAS No. 2551076-41-4

N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride

Cat. No.: B6177322
CAS No.: 2551076-41-4
M. Wt: 479.4
InChI Key:
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Description

N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride is a complex organic molecule with potential applications across multiple scientific disciplines. Its structure includes benzyl, hydroxybutyl, morpholinyl, pyrimidine, and sulfonamide groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride typically involves multiple steps:

  • Formation of Pyrimidine Core: The pyrimidine ring is synthesized through a series of condensation reactions, involving reagents such as ethyl acetoacetate and urea under acidic or basic conditions.

  • Attachment of Morpholine: The morpholine group is introduced via nucleophilic substitution reactions, utilizing reagents like morpholine and appropriate halogenated pyrimidine derivatives.

  • Sulfonamide Formation: The sulfonamide moiety is incorporated through reactions with sulfonyl chlorides in the presence of a base, such as triethylamine.

  • Hydroxybutan Attachment: The hydroxybutyl group is added through enantioselective reduction of a precursor keto compound, typically using chiral catalysts or biocatalysts to ensure the correct stereochemistry.

  • Benzylation: Finally, the benzyl group is introduced using benzyl halides and base-mediated conditions to form the desired product.

Industrial Production Methods

Industrial-scale production often involves optimizing these steps for yield and purity. Process development may include:

  • Selection of cost-effective reagents and catalysts.

  • Use of continuous flow reactors for efficient reaction control.

  • Implementation of purification techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Jones reagent.

  • Reduction: The pyrimidine ring or sulfonamide group can be reduced under hydrogenation conditions with catalysts like palladium on carbon.

  • Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

  • Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: Halogenated benzyl derivatives.

  • Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

  • Oxidation: Ketone derivatives.

  • Reduction: Reduced forms of the pyrimidine or sulfonamide groups.

  • Substitution: Benzyl-substituted derivatives.

  • Hydrolysis: Amine and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride is utilized as a versatile building block in organic synthesis, enabling the exploration of new chemical entities and reaction pathways.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, affecting metabolic pathways and offering insights into enzyme mechanisms.

Medicine

Pharmaceutical research explores its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate specific biological targets makes it a candidate for drug development.

Industry

The compound's unique chemical properties make it useful in the development of advanced materials, including catalysts, polymers, and surfactants for industrial applications.

Mechanism of Action

The mechanism by which N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride exerts its effects typically involves:

  • Molecular Targets: It can bind to specific enzymes or receptors, inhibiting their activity.

  • Pathways: It may interfere with key biochemical pathways, such as signal transduction or metabolic processes, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-pyrimidine-sulfonamide hydrochloride: Lacks the morpholine group, leading to different biological and chemical properties.

  • N-benzyl-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride:

  • N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride: Lacks the benzyl group, impacting its interaction with biological targets.

Unique Aspects

N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride stands out due to its multi-functional groups, which confer a unique combination of chemical reactivity and biological activity. This makes it particularly valuable for research and development in diverse scientific fields.

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Properties

CAS No.

2551076-41-4

Molecular Formula

C19H28Cl2N4O4S

Molecular Weight

479.4

Purity

95

Origin of Product

United States

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